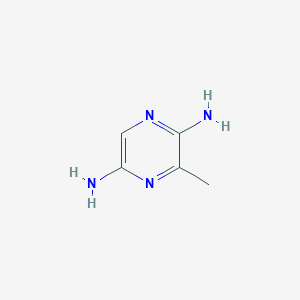

3-Methylpyrazine-2,5-diamine

CAS No.:

Cat. No.: VC16000142

Molecular Formula: C5H8N4

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N4 |

|---|---|

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 3-methylpyrazine-2,5-diamine |

| Standard InChI | InChI=1S/C5H8N4/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,6,9)(H2,7,8) |

| Standard InChI Key | JUYVITYWXVJMEW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CN=C1N)N |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Configuration

3-Methylpyrazine-2,5-diamine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound’s structure includes:

-

Amino groups at positions 2 and 5

-

Methyl group at position 3

This arrangement creates a planar aromatic system with enhanced electron density at the amino sites, enabling hydrogen bonding and coordination with metal ions . The methyl group introduces steric effects that may influence reactivity in substitution reactions.

Table 1: Computed Molecular Properties

Synthesis and Catalytic Pathways

Historical Context in Pyrazine Synthesis

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains underexplored, but its structural analogs exhibit:

-

Moderate solubility in polar aprotic solvents (e.g., dimethylformamide)

Stability under ambient conditions is inferred from its solid-state structure, though oxidative degradation at the amino groups may occur under prolonged light exposure.

Spectroscopic Signatures

Hypothetical spectral data based on similar pyrazine derivatives:

-

IR: N-H stretches (~3350 cm⁻¹), C-N vibrations (~1600 cm⁻¹)

-

NMR (¹H): Methyl protons at δ 2.3 ppm, aromatic protons at δ 7.1–7.5 ppm

Future Research Directions

Synthetic Optimization

-

Microwave-assisted synthesis: To reduce reaction times and improve yield

-

Flow chemistry: For scalable, continuous production

Computational Modeling

Density functional theory (DFT) studies could predict:

-

Reaction pathways for functionalization

-

Electronic effects of substituents on aromaticity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume